

HPG1860: Preclinical Dose-Response Studies and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HPG1860

Cat. No.: B15614967

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

HPG1860 is a novel, non-bile acid farnesoid X receptor (FXR) agonist currently in clinical development for the treatment of nonalcoholic steatohepatitis (NASH).[1][2] Preclinical studies in various animal models have demonstrated the dose-dependent efficacy of **HPG1860** in improving markers of liver injury, steatosis, inflammation, and fibrosis.[1] This document provides a detailed overview of the preclinical dose-response studies of **HPG1860**, including a summary of key quantitative data, detailed experimental protocols for the cited studies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] Activation of FXR has been shown to have beneficial effects in preclinical models of liver disease, making it an attractive therapeutic target for NASH. **HPG1860** is a potent and selective FXR agonist that has demonstrated promising preclinical activity.[1][4] These application notes are intended to provide researchers with a comprehensive resource for understanding the preclinical data supporting **HPG1860** and to facilitate the design of future studies.

Data Presentation: Summary of Preclinical Dose-Response Studies

The following tables summarize the key quantitative data from preclinical studies of **HPG1860** in mouse models of NASH.

Table 1: In Vivo Efficacy of **HPG1860** in High-Fat Diet (HFD) and Carbon Tetrachloride (CCl4)-Induced NASH Mouse Models[1][5]

Parameter	1 mg/kg HPG1860	3 mg/kg HPG1860	10 mg/kg HPG1860	Obeticholic Acid (30 mg/kg)	Vehicle Control
ALT Reduction	Substantial Decrease	Substantial Decrease	Substantial Decrease	-	MASH Control
AST Reduction	Substantial Decrease	Substantial Decrease	Substantial Decrease	-	MASH Control
Steatosis Reduction	Dose- dependent reduction	Dose- dependent reduction	Complete Clearance	-	MASH Control
NAFLD Activity Score (NAS)	Statistically significant improvement	Statistically significant improvement	Statistically significant improvement	Better or equal efficacy	MASH Control
Liver Inflammation	Effective Alleviation	Effective Alleviation	Effective Alleviation	-	MASH Control
Liver Fibrosis	Modest Amelioration	Modest Amelioration	Modest Amelioration	-	MASH Control

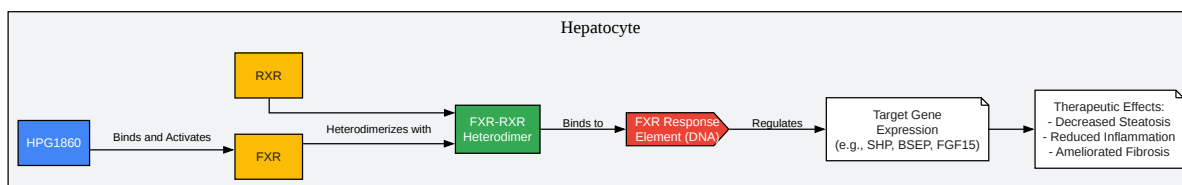
Data presented is relative to the MASH control group. **HPG1860** at 1 mg/kg displayed better or equal efficacy than Obeticholic Acid (OCA) at 30 mg/kg in this MASH model.[5]

Table 2: Pharmacokinetic Profile of **HPG1860** in Preclinical Models[1]

Species	Oral Bioavailability	Plasma Clearance
Mice	77.2%	Low
Rats	52.1%	Low
Dogs	59.4%	Low

Signaling Pathway

HPG1860 functions as an agonist of the Farnesoid X Receptor (FXR). The diagram below illustrates the signaling pathway activated by **HPG1860**.



[Click to download full resolution via product page](#)

Caption: **HPG1860** activates the FXR signaling pathway in hepatocytes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of **HPG1860**.

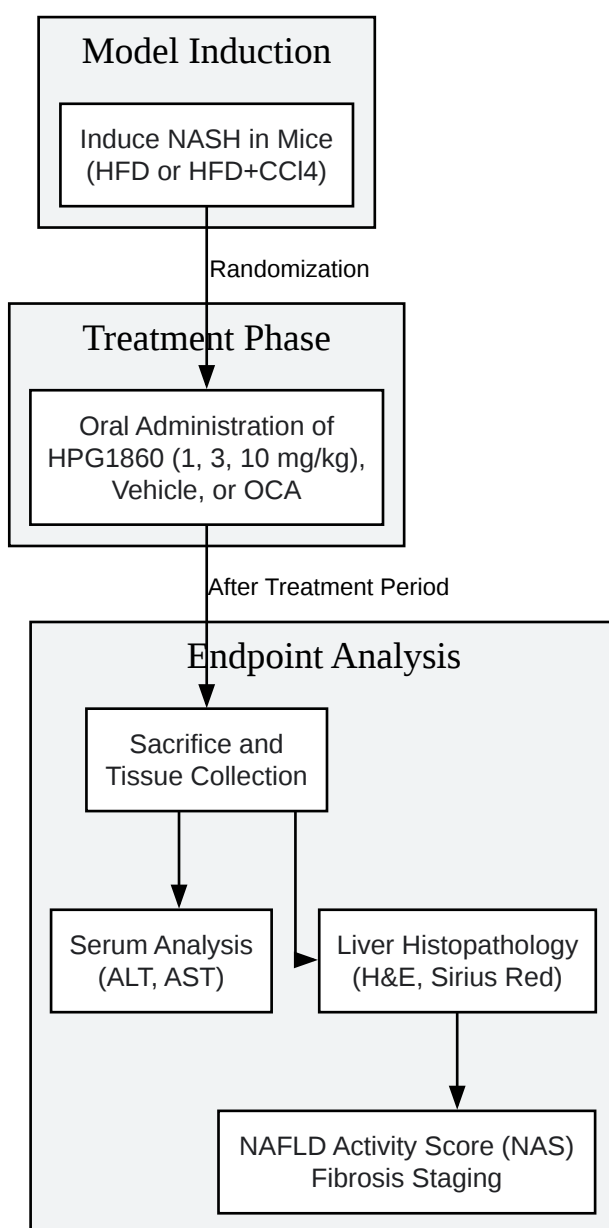
In Vivo Efficacy in NASH Mouse Models

Objective: To evaluate the dose-dependent efficacy of **HPG1860** in reducing liver injury, steatosis, inflammation, and fibrosis in established mouse models of Nonalcoholic Steatohepatitis (NASH).

Models:

- High-Fat Diet (HFD)-induced NASH model: Mice are fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.
- Carbon Tetrachloride (CCl₄)-induced NASH model: A combination of a high-fat diet and low-dose CCl₄ injections are used to accelerate the progression to liver fibrosis.[1][5]

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for preclinical efficacy studies of **HPG1860**.

Detailed Protocol:

- Animal Model Induction:
 - Male C57BL/6J mice are typically used.
 - For the HFD model, mice are fed a diet with 45-60% of calories from fat for a period of 12-16 weeks.
 - For the HFD+CCl4 model, mice on a high-fat diet receive intraperitoneal injections of CCl4 (e.g., 0.2 μ L/g body weight) twice weekly for 8-12 weeks.
- Drug Administration:
 - **HPG1860** is formulated for oral gavage.
 - Animals are randomly assigned to treatment groups: Vehicle control, **HPG1860** (1, 3, and 10 mg/kg), and a positive control such as Obeticholic Acid (30 mg/kg).^[5]
 - Dosing is typically performed once daily for a period of 4-8 weeks.
- Endpoint Analysis:
 - Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
 - Liver Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
 - NAFLD Activity Score (NAS): The severity of NASH is scored based on the histological evaluation of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).

- Fibrosis Staging: The degree of fibrosis is staged based on the Sirius Red staining.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of **HPG1860** in different species.

Protocol:

- Animals: Mice, rats, and dogs are used for pharmacokinetic studies.[1]
- Administration: **HPG1860** is administered both intravenously (for clearance determination) and orally (for bioavailability assessment).
- Blood Sampling: Blood samples are collected at various time points after drug administration.
- Bioanalysis: Plasma concentrations of **HPG1860** are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated using standard non-compartmental analysis.

Conclusion

The preclinical data for **HPG1860** demonstrate a clear dose-response relationship in rodent models of NASH. The compound effectively reduces markers of liver damage, steatosis, and inflammation in a dose-dependent manner.[1] Furthermore, **HPG1860** exhibits a favorable pharmacokinetic profile with good oral bioavailability in multiple species.[1] These findings strongly support the ongoing clinical development of **HPG1860** for the treatment of NASH. The protocols outlined in this document provide a framework for conducting further preclinical investigations of **HPG1860** and other FXR agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HPG-1860 demonstrates promising preclinical activity in models of NASH | BioWorld [bioworld.com]
- 2. Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPG-1860 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Hepagene Therapeutics, Inc. Announces Positive Results from Phase I Trial of HPG1860 [prnewswire.com]
- 5. hepagene.com [hepagene.com]
- To cite this document: BenchChem. [HPG1860: Preclinical Dose-Response Studies and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#hpg1860-dose-response-studies-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com